molecular formula C21H22Cl2N2O4S B2953857 2,4-dichloro-5-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzene-1-sulfonamide CAS No. 1251547-55-3

2,4-dichloro-5-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzene-1-sulfonamide

Cat. No.: B2953857
CAS No.: 1251547-55-3
M. Wt: 469.38
InChI Key: JTNVMRWNBUYXCY-UHFFFAOYSA-N
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Description

The compound “2,4-dichloro-5-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzene-1-sulfonamide” is a structurally complex sulfonamide derivative featuring a tricyclic heteroatom-containing core. The tricyclic system (9-oxa-1-azatricyclo[10.4.0.0³,⁸]hexadeca-3,5,7-trien-5-yl) comprises fused oxygen (oxa) and nitrogen (aza) atoms, forming a rigid, polycyclic scaffold. Attached to this core is a substituted benzene-sulfonamide group with 2,4-dichloro and 5-methyl substituents, which likely enhance its electronic and steric properties.

The combination of a tricyclic heterocycle and a halogenated sulfonamide moiety distinguishes it from simpler sulfonamide derivatives, warranting detailed comparative analysis with structurally related compounds.

Properties

IUPAC Name

2,4-dichloro-5-methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22Cl2N2O4S/c1-13-10-20(18(23)12-17(13)22)30(27,28)24-14-5-6-19-16(11-14)21(26)25-8-3-2-4-15(25)7-9-29-19/h5-6,10-12,15,24H,2-4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNVMRWNBUYXCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NC2=CC3=C(C=C2)OCCC4CCCCN4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dichloro-5-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzene-1-sulfonamide is a complex organic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group which is known for its biological activity. The presence of dichloro and methyl groups may influence its interaction with biological targets.

Property Value
Molecular FormulaC₁₈H₁₈Cl₂N₂O₃S
Molecular Weight410.32 g/mol
CAS Number90044-00-1

The biological activity of sulfonamides is primarily attributed to their ability to inhibit bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway. This inhibition prevents the synthesis of folate, which is essential for nucleic acid synthesis in bacteria.

Antimicrobial Activity

Research indicates that compounds similar to 2,4-dichloro-5-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzene-1-sulfonamide exhibit significant antimicrobial properties. For instance:

  • Antibacterial Studies : A study on related compounds demonstrated effective antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : Other research highlighted that similar sulfonamide derivatives showed antifungal properties against Candida species .

Structure-Activity Relationship (SAR)

The structure of the compound plays a crucial role in its biological activity:

  • Sulfonamide Linker : The sulfonamide moiety is critical for the antimicrobial action.
  • Substituents : Modifications at specific positions on the benzene ring can enhance or reduce activity; for example, substitutions at position 4 have been linked to increased transcriptional potency for PPARγ, a target in diabetes treatment .

Study 1: Antimicrobial Efficacy

A series of compounds derived from 2,4-dichloro structures were synthesized and screened for their antimicrobial efficacy. Compounds with similar structural features demonstrated potent antibacterial and antifungal activities, indicating that modifications to the core structure can yield therapeutically relevant agents .

Study 2: PPARγ Agonism

Research on related sulfonamides revealed that they act as partial agonists of PPARγ, which is significant in the context of type 2 diabetes management. The findings suggest that these compounds could offer therapeutic benefits with fewer side effects compared to traditional full agonists like thiazolidinediones .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares its tricyclic core with “2-oxo-N-[(12S)-2-oxo-9-oxa-1-azatricyclo[10.4.0.0³,⁸]hexadeca-3,5,7-trien-5-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide” (referred to here as Compound A) . Key differences lie in the sulfonamide-attached aromatic ring:

  • Target Compound : 2,4-dichloro-5-methyl-substituted benzene.
  • Compound A : 2-oxo-2,3-dihydro-1,3-benzoxazole group.

Physicochemical Properties

Property Target Compound Compound A Benzothiadiazepines
Molecular Formula C₁₇H₁₅Cl₂N₂O₄S C₂₁H₂₁N₃O₆S Varies (e.g., C₁₀H₈N₂O₂S)
Key Functional Groups Chloro, methyl, sulfonamide Oxo-benzoxazole, sulfonamide Thiadiazepine dioxide, aromatic rings
Molecular Weight (g/mol) ~420.3 ~467.5 ~250–350
Solubility Likely low (nonpolar substituents) Moderate (polar oxo group) Variable (depends on substituents)

The target compound’s higher molecular weight and halogenated substituents suggest reduced aqueous solubility compared to Compound A, which may limit bioavailability. In contrast, benzothiadiazepines, though structurally distinct, exhibit diverse solubility profiles depending on their substituents .

Potential Bioactivity

While biological data for the target compound are unavailable in the evidence, sulfonamides and tricyclic heterocycles are frequently associated with antimicrobial, antiviral, or enzyme-inhibitory activities. Compound A’s benzoxazole group may target proteins via hydrogen bonding, whereas the target compound’s chloro-methyl groups could enhance lipophilicity, favoring membrane penetration .

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